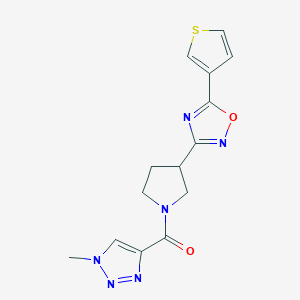

(1-methyl-1H-1,2,3-triazol-4-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(1-methyltriazol-4-yl)-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O2S/c1-19-7-11(16-18-19)14(21)20-4-2-9(6-20)12-15-13(22-17-12)10-3-5-23-8-10/h3,5,7-9H,2,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTCNQFVRQNVQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Bioactivity

The compound’s structural relatives include derivatives with 1,3,4-thiadiazole, thiazole, or pyrazole cores. Key comparisons are summarized below:

Key Observations :

- Bioactivity: The thiazole derivative 12a (IC₅₀ = 1.19 µM against HepG2) outperforms the thiadiazole analogue 9b (IC₅₀ = 2.94 µM), suggesting that the thiazole core may enhance cytotoxicity in hepatocellular carcinoma models .

- Pyrrolidine’s flexibility could confer superior pharmacokinetics compared to rigid aromatic substituents.

- Synthetic Routes: The target compound’s synthesis likely involves cyclization reactions similar to those used for 1,3,4-thiadiazole derivatives (e.g., hydrazonoyl halide condensations) .

Pharmacophore and Electronic Properties

- 1,2,3-Triazole vs. Pyrazole : The 1-methyl-1H-1,2,3-triazole in the target compound offers greater metabolic stability than pyrazole derivatives, which often require bulky substituents (e.g., p-tolyl) to prevent rapid clearance .

- 1,2,4-Oxadiazole vs.

- Thiophene vs. Phenyl : Thiophene’s electron-rich aromatic system may enhance interactions with hydrophobic enzyme pockets, as seen in nitrothiophene-containing antituberculosis agents .

Structure-Activity Relationship (SAR) Trends

- Triazole Positioning : Analogues with triazole rings at the 4-position (e.g., compound 9b) show higher activity than those with alternative placements, emphasizing the importance of spatial orientation .

- Heterocycle Fusion : Hybrids combining triazole with oxadiazole/thiadiazole exhibit broader activity spectra than single-heterocycle compounds, likely due to dual pharmacophore effects .

- Substituent Lipophilicity : Alkyl or aryl groups on the pyrrolidine nitrogen (as in the target compound) balance lipophilicity and solubility, critical for oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.